molecular formula C18H18N4O2S B2430590 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide CAS No. 694468-25-2

2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide

Cat. No. B2430590
CAS RN: 694468-25-2
M. Wt: 354.43
InChI Key: FXZDIQPXWMLQOU-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide” is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity .


Molecular Structure Analysis

The molecular structure of this compound involves a pyrido[2,3-d]pyrimidine core with a hydroxy group at position 4 and two methyl groups at positions 5 and 7 . The compound also contains a sulfanyl group attached to the pyrimidine ring at position 2, which is further linked to an N-m-tolyl-acetamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other pyrido[2,3-d]pyrimidines. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Antitumor and Anticancer Activity

The compound has been investigated for its potential as an antitumor and anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Notably, it inhibits dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis, which is crucial for cancer cell proliferation .

Mitotic Kinesin Inhibition

Monastrol, a chemotherapeutic compound, acts as an inhibitor of mitotic kinesin. The synthesis of monastrol has been explored using Lewis acid promoters, such as ytterbium triflate (Yb(OTf)3). This inhibition disrupts mitosis and cell division, making it a potential target for cancer therapy .

Anti-Inflammatory Properties

The compound’s structural features suggest potential anti-inflammatory activity. Researchers have investigated its effects on inflammatory pathways, including cytokine production and NF-κB signaling. Further studies are needed to fully elucidate its anti-inflammatory mechanisms .

Antioxidant Effects

Given its phenolic moiety, this compound may exhibit antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing cellular damage. Investigating its radical-scavenging abilities could provide valuable insights .

Neuroprotective Potential

The compound’s unique structure may contribute to neuroprotective effects. Researchers have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Understanding its interactions with neural pathways could lead to therapeutic applications in neurodegenerative diseases .

Metabolic Disorders and Enzyme Modulation

Considering its sulfanyl and amide groups, investigations have focused on its effects on metabolic enzymes. It may influence enzyme activity related to glucose metabolism, lipid homeostasis, or other metabolic pathways. Such insights could have implications for metabolic disorders .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Pyrido[2,3-d]pyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

properties

IUPAC Name

2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-10-5-4-6-13(7-10)20-14(23)9-25-18-21-16-15(17(24)22-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZDIQPXWMLQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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